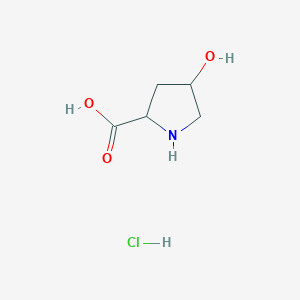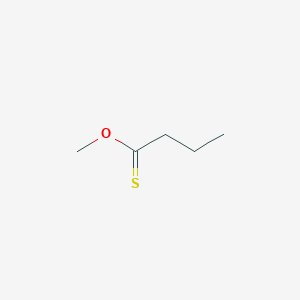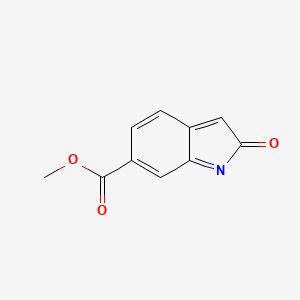
4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of GABA Transport Proteins : N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid have been synthesized and evaluated as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3. These compounds showed varying inhibitory potencies, with some demonstrating reasonable affinity to GAT-1 or GAT-3, indicating potential applications in neuroscience research (Zhao, Hoesl, Hoefner, & Wanner, 2005).
Synthesis and Reactivity in Coordination Chemistry : The reactivity of 4-hydroxypyrrolidine-2-carboxylic acid bound to the cobalt(III) ion has been studied, showing its potential as a ligand in coordination chemistry. This study contributes to the understanding of chelate reactions and the synthesis of complex metal-ligand structures (Hammershøi, Hartshorn, & Sargeson, 1991).
Role in Catalytic Activity : A pseudocyclic form of 4-hydroxypyrrolidine-2-carboxanilide podand salt has been found to exhibit catalytic activity in asymmetric Biginelli reaction. This finding is significant for organic synthesis, especially in developing novel catalytic processes (Borodina et al., 2021).
Synthesis of Antibacterial Agents : This compound has been used in the asymmetric synthesis of antibacterial agents, highlighting its utility in the development of new pharmaceuticals. The synthesized enantiomers of the agent show differential activity against aerobic and anaerobic bacteria, emphasizing the importance of stereochemistry in drug design (Rosen et al., 1988).
Antioxidant Potential in Biomedical Studies : It has been utilized in the synthesis of spin-labeled amides, demonstrating antioxidant potential. This suggests applications in biomedical studies, particularly in areas like magnetic-resonance imaging (MRI) (Yushkova et al., 2013).
As ACE Inhibitors : Novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues, synthesized from 4-hydroxypyrrolidine-2-carboxylic acid, have been evaluated as angiotensin converting enzyme (ACE) inhibitors. This has implications for cardiovascular medicine, especially in the treatment of hypertension (Addla et al., 2013).
Synthesis of Nucleobase Derivatives : Its derivatives have been synthesized for potential application in the field of nucleoside analogs, important in antiviral and anticancer therapies. However, the synthesized compounds did not show significant cytostatic or antiviral properties (Rejman et al., 2007).
Study in Proline Analogues : It has been studied as a proline analogue in the context of rotational barriers and cis/trans isomerization, contributing to our understanding of peptide and protein folding (Kern, Schutkowski, & Drakenberg, 1997).
Propriétés
IUPAC Name |
4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFFQAGTXBSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B7888324.png)
![(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B7888329.png)
![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B7888337.png)
![4-(Ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B7888349.png)


![4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride](/img/structure/B7888394.png)



![[2-[4-(Methanesulfonamido)-2-methoxy-5-phenoxyphenyl]-2-oxoethyl]azanium;chloride](/img/structure/B7888412.png)
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoranyl-8-methoxy-4-oxidanylidene-quinoline-3-carboxylic acid hydrochloride](/img/structure/B7888413.png)

